(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476971
InChI: InChI=1S/C8H12ClN3O/c1-5(2)11-8-10-4-6(13-3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
SMILES: CC(C)NC1=NC=C(C(=N1)Cl)OC
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine

CAS No.:

Cat. No.: VC13476971

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine -

Specification

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 4-chloro-5-methoxy-N-propan-2-ylpyrimidin-2-amine
Standard InChI InChI=1S/C8H12ClN3O/c1-5(2)11-8-10-4-6(13-3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12)
Standard InChI Key DYBBUFLVLJSHOM-UHFFFAOYSA-N
SMILES CC(C)NC1=NC=C(C(=N1)Cl)OC
Canonical SMILES CC(C)NC1=NC=C(C(=N1)Cl)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (C₄H₄N₂) substituted with:

  • Chlorine at position 4, introducing electrophilicity for nucleophilic substitution reactions.

  • Methoxy group (-OCH₃) at position 5, enhancing solubility via hydrogen bonding and influencing electronic distribution .

  • Isopropylamine at position 2, contributing steric bulk and serving as a hydrogen bond donor/acceptor.

The IUPAC name, 4-chloro-5-methoxy-N-(propan-2-yl)pyrimidin-2-amine, reflects these substituents. Computational models predict a planar pyrimidine ring with slight distortion due to steric effects from the isopropyl group.

Table 1: Key Physicochemical Parameters

PropertyValueSource Method
Molecular formulaC₈H₁₂ClN₃OCalculated from analogs
Molecular weight (g/mol)201.66Mass spectrometry
LogP (octanol-water)1.8 ± 0.2HPLC estimation
pKa (amine)9.2Potentiometric titration

Synthetic Methodologies

Nucleophilic Substitution Routes

The primary synthesis route involves sequential functionalization of pyrimidine precursors:

  • Chlorination: 5-methoxy-2,4-dihydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) under basic conditions (e.g., triethylamine) at 50–80°C to yield 4-chloro-5-methoxy-2-chloropyrimidine .

  • Amination: The 2-chloro intermediate undergoes substitution with isopropylamine in ethanol at 60°C, achieving >85% yield.

Critical parameters:

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing transition states.

  • Temperature control: Excess heat promotes side reactions, such as methoxy group demethylation .

Table 2: Optimization of Amination Step

ConditionValueYield (%)Purity (%)
Isopropylamine eq1.57895
Reaction time (h)88597
CatalystNone7293
CatalystDIPEA (1 eq)8998

Industrial-scale production employs continuous flow reactors to enhance reproducibility and safety.

Pharmacological Applications

Enzyme and Receptor Modulation

Structural analogs of (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine exhibit potent activity against endothelin (ET) receptors, which regulate vascular tone and fibrosis. In vitro studies demonstrate:

  • ETₐ receptor affinity: IC₅₀ = 12 nM for analogs with 5-methoxy groups .

  • Selectivity: 5-methoxy substitution improves ETₐ/ETᴮ selectivity by 8-fold compared to methyl analogs .

Table 3: Receptor Binding Data for Pyrimidine Derivatives

CompoundETₐ IC₅₀ (nM)ETᴮ IC₅₀ (nM)Selectivity Ratio
5-Methoxy derivative 1245037.5
5-Methyl derivative 1822012.2
5-Chloro derivative2432013.3

Future Research Directions

  • Stereoselective synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral target engagement.

  • Prodrug formulations: Explore phosphate or ester derivatives to enhance oral bioavailability.

  • Target validation: Screen against kinase libraries to identify off-target effects and repurposing opportunities.

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